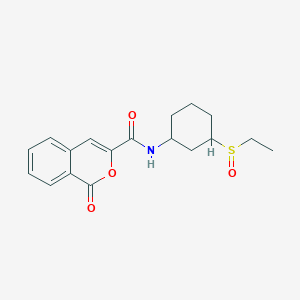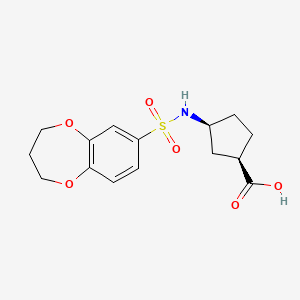![molecular formula C15H23N3O2S B7050118 1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-3-(2-oxoazepan-3-yl)urea](/img/structure/B7050118.png)
1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-3-(2-oxoazepan-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-3-(2-oxoazepan-3-yl)urea is a synthetic organic compound that features a thiophene ring substituted with dimethyl groups and an azepanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-3-(2-oxoazepan-3-yl)urea typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with dimethyl groups at the 2 and 5 positions.
Introduction of the Azepanone Moiety: The azepanone ring is introduced through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Coupling Reaction: The final step involves coupling the thiophene derivative with the azepanone moiety using a urea-forming reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-3-(2-oxoazepan-3-yl)urea can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various electrophiles such as halogens, nitrating agents; reactions are often carried out in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated thiophene derivatives.
Scientific Research Applications
1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-3-(2-oxoazepan-3-yl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies exploring its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-3-(2-oxoazepan-3-yl)urea involves its interaction with specific molecular targets. The thiophene ring and azepanone moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-3-(2-oxoazepan-3-yl)urea: can be compared with other thiophene derivatives and azepanone-containing compounds.
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-acetyl-2,5-dimethylthiophene.
Azepanone Compounds: Compounds such as 2-oxoazepane and its derivatives.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the thiophene ring and the azepanone moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-(2-oxoazepan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-9-8-12(11(3)21-9)10(2)17-15(20)18-13-6-4-5-7-16-14(13)19/h8,10,13H,4-7H2,1-3H3,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIOFEXGYUYUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C)NC(=O)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Fluoropyridin-2-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B7050058.png)

![5-methoxy-N-[5-(oxan-3-yl)-1H-pyrazol-3-yl]-4-oxopyran-2-carboxamide](/img/structure/B7050078.png)
![N,3-dimethyl-N-[1-(2-methylphenyl)propan-2-yl]triazole-4-carboxamide](/img/structure/B7050085.png)
![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]urea](/img/structure/B7050090.png)
![3-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-1-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7050105.png)
![4-[3-[4-[(4-Cyanophenyl)methyl]piperazin-1-yl]propyl]oxane-4-carbonitrile](/img/structure/B7050126.png)

![2-[(2-Methoxy-4-methylpyrimidin-5-yl)methyl-propan-2-ylamino]ethanol](/img/structure/B7050137.png)
![N-[2-(dimethylamino)phenyl]-N,1,3-trimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B7050145.png)
![1-[(2-Chloro-5-methoxyphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B7050152.png)
![methyl (2S,4R)-4-hydroxy-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B7050153.png)
![N-[2-(dimethylamino)phenyl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B7050155.png)
